BenchChemオンラインストアへようこそ!

Dcfbc F-18

prostate cancer PET imaging diagnostic specificity

18F-DCFBC is the first-generation PSMA-targeted PET radiotracer, delivering unmatched specificity (0.96 vs. 0.89 for MR imaging) for high-grade primary prostate tumors. Its 100% detection rate for Gleason 8–9 lesions >1.0 mL and 13.8% increase in lesion detection over conventional imaging make it indispensable for clinical trials in metastatic castration-resistant prostate cancer (mCRPC). The well-characterized binding affinity (Ki = 6.7 nM) and high internalization ratio (67%) position it as a benchmark comparator for next-generation PSMA ligand development. Additionally, it detects PSMA expression in vestibular schwannoma and other solid tumors, enabling exploratory imaging studies beyond prostate cancer.

Molecular Formula C16H19FN2O7S
Molecular Weight 401.4 g/mol
CAS No. 1169942-33-9
Cat. No. B1669888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDcfbc F-18
CAS1169942-33-9
Synonyms(18F)DCFBC
N-(N-((S)-1,3-Dicarboxypropyl)carbamoyl)-4-(18F)fluorobenzyl-L-cysteine
Molecular FormulaC16H19FN2O7S
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F
InChIInChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1/i17-1
InChIKeyIDTMSHGCAZPVLC-STUNTBJNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

18F-DCFBC: A First-Generation PSMA-Targeted PET Radiotracer for Prostate Cancer Imaging


Fluorine-18 labeled DCFBC (18F-DCFBC) is a low-molecular-weight radiopharmaceutical that functions as a small-molecule inhibitor of prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein overexpressed in the vast majority of prostate cancers and their metastases [1]. The compound is designed for positron emission tomography (PET) imaging and belongs to the urea-based class of PSMA-targeting agents [2]. Its specific molecular structure—N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine—enables selective binding to the extracellular domain of PSMA, facilitating non-invasive, whole-body functional imaging of PSMA-expressing tissues [3].

Why 18F-DCFBC Cannot Be Replaced by Other PSMA or Amino Acid PET Tracers


PET radiotracers for prostate cancer are not interchangeable due to fundamental differences in molecular targets, biodistribution patterns, and diagnostic performance characteristics. While newer PSMA ligands like 18F-DCFPyL and 18F-PSMA-1007 offer improved binding affinity or altered clearance profiles, 18F-DCFBC remains a distinct first-generation agent with a well-characterized specificity for clinically significant high-grade primary tumors that is not uniformly replicated by other tracers [1]. Amino acid transporter-targeted agents such as 18F-FACBC (fluciclovine) exploit entirely different biological mechanisms and exhibit different lesion detection sensitivities, particularly at low PSA levels [2]. Furthermore, differences in tumor-to-background ratios (TBR) across PSMA ligands can materially affect treatment decisions, as eligibility for PSMA-directed radioligand therapy often depends on semiquantitative uptake thresholds relative to reference organs—a process that is tracer-specific and not transferable without validation [3].

Quantitative Differentiation of 18F-DCFBC Against PSMA and Amino Acid PET Comparators


18F-DCFBC Exhibits Significantly Higher Specificity Than MR Imaging for High-Grade Primary Prostate Cancer

In a head-to-head clinical comparison with multiparametric MR imaging (mpMRI) in 12 patients with primary prostate cancer, 18F-DCFBC PET demonstrated significantly higher specificity for lesion detection on a per-segment analysis. While 18F-DCFBC PET was less sensitive than MR imaging overall, its higher specificity—particularly for high-grade tumors—provides a distinct clinical advantage in minimizing false-positive findings [1].

prostate cancer PET imaging diagnostic specificity

18F-DCFBC Selectively Detects High-Grade and Large-Volume Primary Tumors (Gleason 8–9)

Among patients with primary prostate cancer imaged with 18F-DCFBC PET, the tracer demonstrated preferential uptake in the most aggressive disease. All four patients (100%) with high-grade tumors (Gleason score 8 or 9) greater than 1.0 mL in volume were positive on PET [1]. This contrasts with the overall lower sensitivity of 18F-DCFBC PET relative to MR imaging for lower-grade lesions [2].

Gleason score tumor grading risk stratification

18F-DCFBC Demonstrates Quantifiable Tumor Uptake Correlation with Gleason Score and PSMA Expression

In the same primary prostate cancer cohort, 18F-DCFBC PET uptake (SUVmax) showed a positive correlation with Gleason score (ρ = 0.64), PSMA expression by immunohistochemistry (ρ = 0.47), and serum PSA level (ρ = 0.52) [1]. Median SUVmax in primary tumors was 3.5, compared with 2.2 in benign prostatic hypertrophy (BPH) lesions (P = 0.004) [2]. This quantifiable relationship supports the use of 18F-DCFBC as an imaging biomarker of disease aggressiveness.

biomarker correlation tumor aggressiveness quantitative PET

18F-DCFBC Detects a Greater Number of Lesions Than Conventional Imaging in Metastatic Prostate Cancer

In a lesion-by-lesion analysis comparing 18F-DCFBC PET to conventional imaging modalities (CIM) in patients with hormone-naïve and castration-resistant metastatic prostate cancer, 18F-DCFBC PET identified 592 positive lesions (with 63 equivocal) versus 520 positive lesions (with 61 equivocal) detected by CIM [1]. This represents a 13.8% increase in the number of definitively positive lesions detected.

metastatic disease lesion detection diagnostic yield

18F-DCFBC Achieves High Tumor-to-Muscle Contrast with Documented Internalization in PSMA-Positive Cells

Preclinical biodistribution studies in PSMA-positive PC-3 PIP xenograft-bearing mice demonstrated that 18F-DCFBC achieves a peak tumor uptake of 8.16 ± 2.55% ID/g at 60 minutes post-injection, with a tumor-to-muscle ratio of 20 at 120 minutes [1]. Additionally, in vitro characterization of the parent ligand revealed a PSMA binding affinity (Ki) of 6.7 ± 1.7 nM and an internalization ratio of 67 ± 13% in LNCaP cells [2].

tumor contrast internalization preclinical imaging

18F-DCFBC Radiation Dosimetry Is Comparable to 18F-FDG, Supporting Routine Clinical Use Feasibility

Initial clinical dosimetry studies in five patients with metastatic prostate cancer established that the radiation dose estimates for 18F-DCFBC are comparable to those of 18F-FDG, a widely used PET radiopharmaceutical [1]. The dose-limiting organ was the kidneys, with an estimated absorbed dose of 0.05 mGy/MBq (0.2 rad/mCi) based on mouse biodistribution data [2].

radiation dosimetry safety profile clinical translation

Optimal Scientific and Industrial Use Cases for 18F-DCFBC Based on Quantitative Evidence


Risk-Adapted Patient Stratification in Primary Prostate Cancer Studies

Given the demonstrated specificity of 0.96 versus 0.89 for MR imaging [1] and the 100% detection rate for high-grade (Gleason 8–9) tumors >1.0 mL [2], 18F-DCFBC is optimally deployed in research protocols aiming to differentiate indolent from clinically significant primary disease. The positive correlation between SUVmax and Gleason score (ρ = 0.64) further enables semi-quantitative risk assessment without invasive biopsy [3].

Comprehensive Metastatic Burden Assessment in Advanced Prostate Cancer

The 13.8% increase in lesion detection over conventional imaging (592 vs. 520 positive lesions) [4] positions 18F-DCFBC as a valuable tool in clinical trials evaluating treatment response in metastatic castration-resistant prostate cancer (mCRPC) or hormone-naïve metastatic disease, where accurate whole-body disease quantification is essential for endpoint adjudication.

Theranostic Scaffold Development and PSMA-Targeted Drug Discovery

The well-characterized binding affinity (Ki = 6.7 ± 1.7 nM) and high internalization ratio (67 ± 13%) in PSMA-positive cells [5] make 18F-DCFBC a useful comparator compound in medicinal chemistry programs developing next-generation PSMA ligands. Its first-generation status provides a baseline against which improved binding affinity, altered clearance, or enhanced tumor retention can be quantitatively benchmarked.

Translational Imaging of Non-Prostate PSMA-Expressing Malignancies

Although primarily studied in prostate cancer, 18F-DCFBC has demonstrated the ability to detect PSMA expression in tissue specimens of other solid tumors and vestibular schwannoma [6]. This supports its procurement for exploratory imaging studies in renal cell carcinoma, glioblastoma, melanoma, and other cancers where PSMA is expressed in tumor neovasculature or epithelium.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dcfbc F-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.